molecular formula C42H33N3O6S B11099790 ethyl (2E)-2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11099790
M. Wt: 707.8 g/mol
InChI Key: FEPHHBOLXIRNAZ-QCFMCPCVSA-N
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Description

ETHYL 2-((E)-1-{4-[(2-CYANOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXY-1-NAPHTHYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ETHYL 2-((E)-1-{4-[(2-CYANOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXY-1-NAPHTHYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ETHYL 2-((E)-1-{4-[(2-CYANOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXY-1-NAPHTHYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

ETHYL 2-((E)-1-{4-[(2-CYANOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXY-1-NAPHTHYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C42H33N3O6S

Molecular Weight

707.8 g/mol

IUPAC Name

ethyl (2E)-2-[[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C42H33N3O6S/c1-4-50-41(47)37-38(28-13-6-5-7-14-28)44-42-45(39(37)36-31-17-11-10-12-27(31)19-21-33(36)48-2)40(46)35(52-42)23-26-18-20-32(34(22-26)49-3)51-25-30-16-9-8-15-29(30)24-43/h5-23,39H,4,25H2,1-3H3/b35-23+

InChI Key

FEPHHBOLXIRNAZ-QCFMCPCVSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C\C5=CC(=C(C=C5)OCC6=CC=CC=C6C#N)OC)/S2)C7=CC=CC=C7

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC(=C(C=C5)OCC6=CC=CC=C6C#N)OC)S2)C7=CC=CC=C7

Origin of Product

United States

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